molecular formula C11H13N3O B2505863 2-(Oxan-4-ylamino)pyridine-4-carbonitrile CAS No. 1153232-11-1

2-(Oxan-4-ylamino)pyridine-4-carbonitrile

Cat. No.: B2505863
CAS No.: 1153232-11-1
M. Wt: 203.245
InChI Key: DONLLWLKCIOSAI-UHFFFAOYSA-N
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Description

2-(Oxan-4-ylamino)pyridine-4-carbonitrile is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-ylamino group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-ylamino)pyridine-4-carbonitrile typically involves multicomponent reactions (MCRs). One common method is the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis . These reactions are favored due to their high efficiency, atom economy, short reaction times, low cost, and green reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to scale up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(Oxan-4-ylamino)pyridine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-ylamino-pyridine-4-carboxylic acid, while reduction may yield oxan-4-ylamino-pyridine-4-methanol.

Scientific Research Applications

2-(Oxan-4-ylamino)pyridine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Oxan-4-ylamino)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with various substituents, such as:

  • 2-Amino-4H-pyran-3-carbonitrile
  • 2-Amino-3-cyano-4H-chromene

Uniqueness

2-(Oxan-4-ylamino)pyridine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-(oxan-4-ylamino)pyridine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c12-8-9-1-4-13-11(7-9)14-10-2-5-15-6-3-10/h1,4,7,10H,2-3,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DONLLWLKCIOSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC2=NC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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